Tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-6-14(18,10-16)11-4-7-15-8-5-11/h11,15,18H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSNYLIGHOMXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Neuroprotective Effects
One of the notable applications of tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate is its potential neuroprotective effects. Research indicates that compounds in this class can act as inhibitors of amyloid beta peptide aggregation, which is crucial in the context of Alzheimer's disease. For instance, a study demonstrated that a related compound exhibited moderate protective effects on astrocytes against amyloid beta-induced cytotoxicity, reducing inflammatory markers such as TNF-α and free radicals .
Acetylcholinesterase Inhibition
The compound has also shown promise as an acetylcholinesterase inhibitor. This property is significant for treating cognitive disorders, as it helps enhance cholinergic transmission by preventing the breakdown of acetylcholine. In vitro studies have indicated that this compound can effectively inhibit this enzyme, thereby potentially improving memory and learning processes .
Synthesis and Derivative Studies
Synthesis Techniques
The synthesis of this compound has been explored through various methodologies. A notable synthetic route involves the coupling of resorcinol derivatives with azacycloalkanones in the presence of bases such as sodium hydroxide or potassium hydroxide. This method has been optimized for efficiency and yield, making it suitable for large-scale production .
Derivative Exploration
Research into derivatives of this compound has revealed a range of biological activities. For example, modifications to the piperidine ring or the introduction of different substituents have led to compounds with enhanced anti-inflammatory and neuroprotective properties. These derivatives are under investigation for their potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate with structurally related compounds, focusing on molecular properties, substituents, and safety profiles:
Key Structural and Functional Differences
Safety and Handling: The pyridin-3-yl derivative requires stringent respiratory and eye protection due to unspecified hazards , whereas the methoxyphenyl analog is classified as non-hazardous .
Synthetic Utility :
- Compounds like tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate () demonstrate the use of Boc-protected intermediates in multi-step syntheses, often involving deprotection with trifluoroacetic acid (TFA) to yield bioactive amines .
Steric and Electronic Effects: The 3-hydroxymethyl group in the methoxyphenyl derivative may increase steric hindrance, affecting reaction kinetics compared to the target compound’s hydroxyl group . Amino-substituted analogs (e.g., CAS 443955-98-4) offer nucleophilic sites for further derivatization, a feature absent in the hydroxylated target compound .
Research Findings
- Stability : Boc-protected compounds generally exhibit high stability under ambient conditions but are susceptible to acidic deprotection (e.g., TFA) .
- Applications : Similar compounds are frequently used in peptide mimetics, protease inhibitors, and as intermediates in CNS drug synthesis .
- Analytical Challenges : Crystallographic data for such compounds often rely on programs like SHELXL for structure refinement, highlighting the importance of computational tools in characterizing complex stereochemistry .
Biological Activity
Tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its receptor interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a pyrrolidine moiety, and a tert-butyl group. Its molecular formula is , with a molecular weight of approximately 250.33 g/mol. The structural complexity contributes to its diverse biological activities.
Recent studies have identified that this compound acts primarily as a selective and competitive antagonist at muscarinic receptors, particularly M2 receptors, which are implicated in various neurological functions. The binding affinity for the M2 receptor is significantly higher compared to M1 and M4 receptors, suggesting a targeted mechanism that could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.
1. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. It has shown potential in protecting astrocytes from amyloid-beta-induced toxicity, which is crucial in the context of Alzheimer's disease .
3. Cytotoxicity
The cytotoxic effects of related compounds have been evaluated in various studies. For instance, piperidine amides have shown variable cytotoxicity against cancer cell lines, indicating that structural modifications can significantly influence biological activity . The specific cytotoxic profile of this compound remains to be fully characterized.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound includes:
Q & A
[Basic] What are the key synthetic routes for preparing tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Protection/deprotection steps : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amine intermediates during functionalization .
- Cyclization : Formation of the pyrrolidine ring via intramolecular nucleophilic substitution or reductive amination under controlled pH and temperature .
- Hydroxylation : Introduction of the hydroxyl group via oxidation or hydroxylation reagents like OsO₄ or KMnO₄ .
Optimization : Adjusting reaction parameters (e.g., temperature: 0–25°C, solvent polarity) and employing catalysts (e.g., Pd/C for hydrogenation) improves yield and purity. Reaction progress should be monitored via TLC or HPLC .
[Advanced] How can computational methods aid in optimizing the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energetically favorable conditions . For example:
- Reaction path screening : Computational models prioritize routes with lower activation energies.
- Solvent effects : Simulations evaluate solvent polarity’s impact on reaction efficiency.
- Machine learning : Analyzes historical reaction data to recommend optimal catalysts or temperatures. These methods reduce trial-and-error experimentation and accelerate process development .
[Basic] What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D molecular geometry using SHELX software for refinement .
- Infrared Spectroscopy (IR) : Validates hydroxyl and carbonyl groups via characteristic absorption bands .
[Advanced] How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?
- Cross-validation : Repeat analyses under standardized conditions (e.g., solvent, concentration).
- Supplementary techniques : Use X-ray crystallography to resolve stereochemical ambiguities .
- Isotopic labeling : Track unexpected peaks in MS/NMR to identify impurities or degradation products .
- Collaborative analysis : Compare data with computational NMR/MS simulations (e.g., ACD/Labs or Gaussian) .
[Basic] What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
[Advanced] What strategies ensure the compound’s stability during storage and experimental use?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Stability assays : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) with HPLC .
- Lyophilization : For long-term storage, lyophilize the compound and store as a powder .
[Basic] What biological targets or mechanisms are associated with this compound?
The compound interacts with enzymes (e.g., kinases) and receptors (e.g., GPCRs) due to its piperidine-pyrrolidine scaffold. Its hydroxyl and Boc groups modulate binding affinity and solubility, making it a candidate for:
- Neurological disorders : Potential inhibition of acetylcholinesterase or NMDA receptors .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis via peptidoglycan mimicry .
[Advanced] How can enantiomeric purity be achieved and validated for chiral derivatives?
- Chiral chromatography : Use columns with chiral stationary phases (e.g., Chiralpak IA/IB) for separation .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational models .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key synthetic steps .
[Basic] What regulatory guidelines apply to this compound’s use in academic research?
- GHS compliance : Although not classified under GHS, follow general lab safety standards (e.g., OSHA, EU REACH) .
- Documentation : Maintain safety data sheets (SDS) and institutional review board (IRB) approvals for biological studies .
[Advanced] How can in vitro toxicity profiles be assessed for this compound?
- Cell viability assays : Use MTT/WST-1 assays on human cell lines (e.g., HEK293, HepG2) to determine IC₅₀ values .
- Genotoxicity screening : Perform Ames tests or Comet assays to detect DNA damage .
- Metabolic stability : Evaluate hepatic clearance using microsomal incubation (e.g., rat liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
